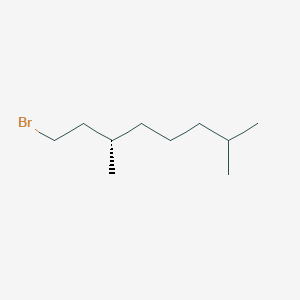

(s)-1-Bromo-3,7-dimethyloctane

Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

Chirality, a property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in chemistry. chiralpedia.com These mirror-image forms, or enantiomers, can have vastly different effects in a biological system. chiralpedia.com The classic and tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical need for stereochemically pure compounds. chiralpedia.com

Asymmetric synthesis, also known as enantioselective synthesis, is the process of selectively producing one enantiomer of a chiral molecule. chiralpedia.com This is often achieved through the use of chiral building blocks, which are enantiomerically pure molecules that can be incorporated into a larger molecular structure, thereby controlling the stereochemistry of the final product. chiralpedia.com These building blocks, which can be derived from natural sources like amino acids or sugars, or synthesized, serve as foundational components for complex chiral molecules. magtech.com.cn The use of such building blocks is a key strategy in modern chemistry for creating enantiomerically pure pharmaceuticals, agrochemicals, and advanced materials. chiralpedia.comresearchgate.netnih.gov

Overview of (S)-1-Bromo-3,7-dimethyloctane as a Key Chiral Intermediate

This compound is a prime example of a valuable chiral building block. It is a branched alkyl bromide with a bromine atom at a primary carbon and methyl groups at the 3 and 7 positions of an octane (B31449) chain. Its specific stereoconfiguration, denoted by the "(S)" designation, makes it a sought-after intermediate in the synthesis of more complex chiral molecules. The bromine atom provides a reactive site for a variety of chemical transformations, such as nucleophilic substitution and coupling reactions, allowing for the introduction of this chiral fragment into a target molecule.

This compound, also known as (S)-dihydrocitronellyl bromide or (S)-tetrahydrogeranyl bromide, is utilized in the synthesis of a range of molecules where the specific stereochemistry of the 3,7-dimethyloctyl moiety is crucial for the final product's function. Its applications can be found in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of specialized polymers.

Physicochemical Properties of this compound

The utility of this compound in organic synthesis is intrinsically linked to its physical and chemical properties. A comprehensive understanding of these characteristics is essential for its effective application in the laboratory.

| Property | Value |

| Molecular Formula | C₁₀H₂₁Br |

| Molecular Weight | 221.18 g/mol nih.govchemscene.com |

| CAS Number | 79434-89-2 nih.govchemscene.com |

| Appearance | Colorless liquid rsc.org |

| Boiling Point | 135-140 °C at 10 mmHg sigmaaldrich.comchemicalbook.com |

| Density | 1.066 g/mL at 20 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.455 (lit.) sigmaaldrich.com |

| Flash Point | 98.9 °C (closed cup) sigmaaldrich.com |

Synthesis of this compound

The preparation of enantiomerically pure this compound is a critical process for its use as a chiral building block. A common and effective method for its synthesis is through the bromination of the corresponding chiral alcohol, (S)-3,7-dimethyloctan-1-ol.

A widely used method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source, such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄). This reaction is known for proceeding with inversion of stereochemistry at the reacting center. However, since the reaction occurs at the primary hydroxyl group, which is not a stereocenter, the configuration of the chiral center at the 3-position is preserved.

One documented synthesis involves the reaction of (S)-3,7-dimethyloctan-1-ol with triphenylphosphine and N-bromosuccinimide in dichloromethane (B109758) at 0 °C. rsc.org This method has been reported to yield the desired this compound in high yield (86%). rsc.org

Another approach involves the use of hydrobromic acid (HBr) for the bromination of (S)-3,7-dimethyloctanol. vulcanchem.com

The starting material, (S)-3,7-dimethyloctan-1-ol, can be obtained from the hydrogenation of (S)-citronellol, a naturally occurring chiral compound. For instance, (S)-3,7-dimethyl-6-octen-1-ol can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield (S)-3,7-dimethyloctan-1-ol. rsc.org

Applications in Asymmetric Synthesis

The utility of this compound as a chiral building block is demonstrated in its application in various asymmetric syntheses. Its chiral nature allows for the introduction of a specific stereocenter into a target molecule, which is a critical step in the synthesis of many complex natural products and pharmaceuticals.

One notable application is in the synthesis of chiral liquid crystals and polymers. The (S)-3,7-dimethyloctyl group, often referred to as a "chiral tail," can be attached to various molecular cores to induce chirality in the resulting material. For example, it has been used in the synthesis of chiral benzo[1,2-b:4,5-b']dithiophene derivatives. rsc.org In a specific synthesis, this compound was reacted with benzo[1,2-b:4,5-b']dithiophene-4,8-diol in the presence of potassium carbonate in acetonitrile (B52724) to yield 4,8-bis(((S)-3,7-dimethyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene. rsc.org

Furthermore, this chiral bromoalkane is employed in the synthesis of chiral anion receptors. These are molecules designed to selectively bind to specific anions, and their chirality can play a crucial role in the recognition process. In one study, this compound was used to introduce chiral side chains onto a pyrrole-based receptor. researchmap.jp

The synthesis of chiral oligomers for applications in chiroptical materials also utilizes this compound. For instance, it has been reacted with hydroquinone (B1673460) in the presence of a base and a phase-transfer catalyst to produce a chiral hydroquinone-based oligomer. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-bromo-3,7-dimethyloctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSUDZKDSKCYJP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)C)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510209 | |

| Record name | (3S)-1-Bromo-3,7-dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79434-89-2 | |

| Record name | (3S)-1-Bromo-3,7-dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for S 1 Bromo 3,7 Dimethyloctane

Derivatization from Chiral Alcohol Precursors

A common and effective strategy for synthesizing (S)-1-bromo-3,7-dimethyloctane involves the conversion of the corresponding chiral alcohol, (S)-3,7-dimethyloctan-1-ol. This precursor, also known as (S)-dihydrocitronellol, provides the necessary carbon skeleton and the desired stereocenter.

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, and phosphorus tribromide (PBr₃) is a classic and widely used reagent for this purpose. wikipedia.orgambeed.com The reaction between (S)-3,7-dimethyloctan-1-ol and PBr₃ proceeds, in theory, via an Sₙ2 mechanism. This mechanism involves the formation of a phosphorous ester intermediate, which then undergoes nucleophilic attack by the bromide ion, leading to an inversion of configuration at the reacting carbon center. However, since the hydroxyl group is on a primary carbon and not directly at the stereocenter (C3), the stereochemical integrity of the chiral center is maintained. wikipedia.org

The reaction typically provides high yields, though the highly reactive nature of PBr₃ necessitates careful handling. wikipedia.org Variations of this method may employ other phosphorus-based brominating agents. For instance, a combination of triphenylphosphine (B44618) (PPh₃) and bromine (Br₂) or N-bromosuccinimide (NBS) can also effectively achieve this transformation. unipi.itrsc.orgacs.orgthieme-connect.de The reaction with PPh₃/NBS, often referred to as the Appel reaction, is known for its mild conditions and high yields, with reports of up to 96%. unipi.itrsc.org This method also proceeds with inversion of configuration at the alcohol carbon, but as with PBr₃, the chirality at C3 remains unaffected.

| Reagent System | Typical Conditions | Yield | Stereochemical Outcome at C1 | Reference(s) |

| PBr₃ | Neat or in an inert solvent | Generally high | Inversion | wikipedia.orgmdpi.com |

| PPh₃ / NBS | Dichloromethane (B109758), 0 °C to room temperature | 86-96% | Inversion | unipi.itrsc.orgprepchem.com |

| PPh₃ / Br₂ | Dichloromethane, 0 °C | High | Inversion | acs.orgthieme-connect.de |

The Mitsunobu reaction offers another powerful method for converting primary and secondary alcohols into a variety of functional groups, including bromides, with a predictable inversion of stereochemistry. organic-chemistry.org The classic Mitsunobu reaction involves an alcohol, a nucleophile (in this case, a bromide source), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an Sₙ2 fashion. organic-chemistry.org

While highly effective for secondary alcohols where an inversion of a stereocenter is desired, its application to the synthesis of this compound from (S)-3,7-dimethyloctan-1-ol is less common. This is because the reaction occurs at a primary, achiral carbon, and simpler, more atom-economical methods like those using PBr₃ or PPh₃/NBS are often preferred. However, modified Mitsunobu conditions using alternative brominating agents could potentially be employed.

Synthesis from Unsaturated Chiral Compounds

An alternative synthetic strategy starts from unsaturated chiral precursors, which are often readily available from natural sources. This approach requires stereoselective reduction of a double bond followed by bromination.

(S)-3,7-Dimethyl-6-octen-1-ol, also known as (S)-citronellol, is a naturally occurring chiral monoterpenoid that serves as an excellent starting material. csic.esnih.gov The synthesis of this compound from this precursor involves a two-step process:

Catalytic Hydrogenation: The double bond in (S)-citronellol is selectively reduced to a single bond without affecting the hydroxyl group or the chiral center. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. rsc.orgmdpi.comiitm.ac.in This reaction effectively converts (S)-citronellol into (S)-3,7-dimethyloctan-1-ol in high yield. csic.es

Bromination: The resulting (S)-3,7-dimethyloctan-1-ol is then subjected to bromination using one of the methods described in section 2.1.1, such as treatment with PBr₃ or PPh₃/NBS, to yield the final product, this compound. unipi.itrsc.orgmdpi.com

This two-step sequence is a robust and widely utilized method for the synthesis of this compound. mdpi.comcsic.es

| Step | Reaction | Reagents | Product | Reference(s) |

| 1 | Hydrogenation | H₂, Pd/C or PtO₂ | (S)-3,7-Dimethyloctan-1-ol | rsc.orgmdpi.comcsic.es |

| 2 | Bromination | PBr₃ or PPh₃/NBS | This compound | unipi.itrsc.orgmdpi.com |

Direct hydrobromination of an unsaturated precursor could, in principle, offer a more direct route. However, achieving the desired regioselectivity can be challenging. For instance, the hydrobromination of 2,6-dimethyl-2,7-octadiene has been investigated. The addition of hydrogen bromide to the 2,3-double bond occurs readily, but subsequent addition to the 7,8-double bond is more difficult. google.com Furthermore, controlling the regioselectivity to place the bromine atom specifically at the C1 position of a citronellene-type precursor is not straightforward and can lead to a mixture of products. Therefore, this approach is generally less favored for the clean synthesis of this compound compared to the hydrogenation-bromination sequence.

Mechanistic Investigations of S 1 Bromo 3,7 Dimethyloctane Reactivity

Nucleophilic Substitution Reactions (SN1/SN2)

The reactivity of (S)-1-bromo-3,7-dimethyloctane in nucleophilic substitution reactions is dictated by the interplay of its structure and the reaction conditions. As a primary alkyl halide, it is susceptible to both SN1 and SN2 pathways. The presence of a methyl group at the C3 position introduces steric hindrance near the reaction center, influencing the kinetics and mechanism of these reactions.

Stereochemical Outcomes and Reaction Kinetics

The stereochemistry and kinetics of substitution reactions involving this compound provide fundamental insights into the reaction pathway.

SN2 Reactions: These reactions proceed through a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine atom. chemicalnote.com This "backside attack" leads to a predictable inversion of the stereochemical configuration at the chiral center. chemicalnote.comgacbe.ac.in The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics. chemicalnote.com However, steric hindrance caused by the methyl groups at the C3 and C7 positions can slow the kinetics of SN2 reactions for this particular molecule.

SN1 Reactions: In contrast, the SN1 mechanism is a two-step process. pressbooks.pub The first and rate-determining step involves the slow ionization of the C-Br bond to form a planar carbocation intermediate. chemicalnote.compressbooks.pub Because this intermediate is flat, the nucleophile can attack from either face, which typically leads to a mixture of products with both retention and inversion of configuration, a process known as racemization. chemicalnote.commasterorganicchemistry.com In practice, the product is not always a perfect racemic mixture, as the departing bromide ion can momentarily shield one face of the carbocation, resulting in a slight excess of the inversion product. gacbe.ac.inpressbooks.pub The rate of an SN1 reaction is first-order, depending only on the concentration of the alkyl halide. pressbooks.pub

The following table summarizes kinetic data for related reactions of 1-bromo-3,7-dimethyloctane (B123281).

| Reaction Class | Rate Constant (k, 25°C) | Activation Energy (ΔG‡, kJ/mol) |

| SN2 (OH⁻) | 2.3 × 10⁻⁵ L/mol·s | 92.4 |

| E2 (KOtBu) | 4.1 × 10⁻⁴ L/mol·s | 84.7 |

| Radical Bromination | 8.9 × 10⁻⁷ s⁻¹ | 105.2 |

| Data synthesized from kinetic studies. |

Electrophilic and Radical Reactions of the Alkyl Bromide Moiety

Beyond nucleophilic substitution, the alkyl bromide moiety of this compound can participate in other important transformations. The carbon-bromine bond is susceptible to homolytic cleavage, initiating radical reactions. This reactivity is exploited in processes like photobromination and certain cross-coupling reactions. The stability of the resulting radical is enhanced by hyperconjugation with the adjacent methyl groups.

The alkyl halide can also act as an electrophile in coupling reactions. For instance, Gilman reagents (lithium diorganocopper) react with alkyl halides in a coupling mechanism where the organic group from the Gilman reagent displaces the bromide, forming a new carbon-carbon bond. vaia.com

Selective C-H Bond Functionalization of the Hydrocarbon Chain

This compound is an important model substrate for studying the selective functionalization of otherwise unactivated C-H bonds within a hydrocarbon chain. researchgate.netresearchgate.net These studies are crucial for developing catalysts that can perform precise and predictable oxidations on complex molecules.

Regioselectivity in Hydroxylation Reactions

Research has shown that the hydroxylation of 1-bromo-3,7-dimethyloctane can be highly regioselective. In studies using a nonheme iron intermediate, oxidation preferentially occurs at the C7-H bond over the C3-H bond by a factor of eight. acs.orgresearchgate.net This selectivity highlights the sensitivity of the oxidant to both electronic and steric factors within the substrate; the C7 position is more electron-rich and potentially more accessible than the C3 position, which is closer to the electron-withdrawing bromine atom. acs.orgresearchgate.net

A patented method for selective C-H oxidation provides further detail on the products formed.

| Substrate | Remote Oxidation Product | Proximal Oxidation Product | Remote:Proximal Ratio |

| (S)-3,7-dimethyloctyl acetate | (S)-7-hydroxy-3,7-dimethyloctyl acetate | (R)-3-hydroxy-3,7-dimethyloctyl acetate | 5:1 |

| This compound | (S)-8-bromo-2,6-dimethyloctan-2-ol | (R)-1-bromo-3,7-dimethyloctan-3-ol | Not Specified |

| Data from a study on selective aliphatic C-H oxidation. google.com |

Metal-Catalyzed Oxidation Studies on the Alkyl Backbone

Various metal complexes have been investigated for their ability to catalyze the oxidation of the alkyl backbone of this compound. Iron-based catalysts, particularly those from the Fe(PDP) family, have been used with hydrogen peroxide to probe selectivity patterns in aliphatic C-H oxidation. researchgate.netresearchgate.net This substrate is instrumental in these studies because the bromine and methyl substituents provide clear steric and electronic markers to understand how the catalyst interacts with the molecule. researchgate.net

A highly reactive iron species, proposed to be an [FeV(O)(OAc)(L)]2+ complex, has been generated and shown to be capable of breaking strong C-H bonds with stereoretention and regioselectivity that is dependent on bond strength, steric hindrance, and polar effects. acs.org The use of 1-bromo-3,7-dimethyloctane as a substrate was key to demonstrating these selective properties. acs.orgresearchgate.net These findings are significant for the development of catalysts that can mimic the selective C-H oxidation capabilities of enzymes. acs.org

Applications of S 1 Bromo 3,7 Dimethyloctane As a Chiral Building Block

Asymmetric Synthesis of Macrocyclic and Supramolecular Structures

The unique structural features of (S)-1-bromo-3,7-dimethyloctane are instrumental in the asymmetric synthesis of large, ordered molecular systems.

Application in Williamson Ether Synthesis for Macrocycle Formation

The Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide, is effectively utilized with this compound to introduce chiral side chains into macrocyclic frameworks. mdpi.commasterorganicchemistry.comyoutube.com This reaction is fundamental in creating chiral environments within larger molecules.

In one notable example, this compound was used to synthesize 2-((S)-(-)-3,7-dimethyloctyloxy)-5-nitrobenzaldehyde. mdpi.com This was achieved by reacting 2-hydroxy-5-nitrobenzaldehyde (B32719) with this compound in the presence of potassium carbonate in DMF. mdpi.com This resulting chiral aldehyde is a precursor for the synthesis of hexakis(2-alkoxy-1,5-phenyleneimine) macrocycles. mdpi.com The incorporation of the (S)-3,7-dimethyloctyloxy side chain introduces chirality directly into the macrocycle's periphery.

Another application involves the synthesis of 4,8-bis(((S)-3,7-dimethyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene. rsc.org In this synthesis, benzo[1,2-b:4,5-b']dithiophene-4,8-diol is reacted with this compound and potassium carbonate in acetonitrile (B52724). rsc.org This process attaches the chiral alkyl chains to the benzodithiophene core, a key step in creating chiral materials for chiroptical studies. rsc.org

Table 1: Examples of Williamson Ether Synthesis using this compound

| Reactant 1 | Reactant 2 | Product | Application of Product |

|---|---|---|---|

| 2-hydroxy-5-nitrobenzaldehyde | This compound | 2-((S)-(-)-3,7-dimethyloctyloxy)-5-nitrobenzaldehyde | Precursor for chiral macrocycles mdpi.com |

Chirality Transfer in Self-Assembled Systems

The presence of the chiral (S)-3,7-dimethyloctyl group can induce chirality in the supramolecular organization of molecules. This phenomenon, known as chirality transfer, is crucial in the development of functional materials with specific optical or electronic properties.

When incorporated into molecules, the (S)-3,7-dimethyloctyloxy side chains can guide the self-assembly process, leading to the formation of ordered structures with a preferred chirality. For instance, macrocycles functionalized with these chiral chains have been observed to form nanocolumnar structures through π-stacked self-assembly. mdpi.com This induced chirality can be detected by techniques such as circular dichroism (CD) spectroscopy, which reveals the formation of chiral aggregates in solution. unipi.itresearchmap.jp The enantiomer of a compound bearing (R)-3,7-dimethyloctyloxy chains shows the opposite Cotton effect in the CD spectrum, confirming that the observed chirality originates from the chiral side chains. researchmap.jp

Precursor in the Development of Advanced Polymeric Materials

This compound is a key starting material for introducing chiral side chains into conjugated polymers, thereby influencing their properties for applications in organic electronics.

Incorporation into Poly(p-Phenylene Vinylene) Derivatives

This compound is utilized in the synthesis of monomers for poly(p-phenylene vinylene) (PPV) derivatives. semanticscholar.org The chiral, branched alkyl side chains are introduced to enhance the solubility of the resulting polymers, which aids in achieving higher molecular weights during polymerization. tue.nlnih.gov This improved solubility and higher molecular weight are critical for processing these polymers into thin films for electronic devices. uni-wuppertal.de

Influence of Chiral Side Chains on Polymer Properties and Optoelectronic Behavior

The introduction of chiral side chains, such as the (S)-3,7-dimethyloctyl group, into the backbone of conjugated polymers can have a profound impact on their properties. These chiral side chains can induce the formation of helical structures in the polymer backbone, leading to materials with unique chiroptical properties. tue.nl

For example, in fluorene-based copolymers, the chiral (S)-3,7-dimethyloctyl side chains have been shown to induce significant circular dichroism effects in thin films, particularly after annealing. tue.nl This indicates that the chirality at the molecular level is transferred to the macroscopic properties of the polymer film. The degree of circular polarization can be influenced by the film thickness, suggesting a long-range ordering effect mediated by the chiral side chains. tue.nl These chiroptical properties are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). uni-wuppertal.de

Synthesis of Chiral Natural Product Analogues and Pharmaceutical Intermediates

The chiral nature of this compound makes it a valuable synthon for the preparation of analogues of natural products and as an intermediate in the synthesis of pharmaceutically relevant molecules. Its structure is derived from (S)-(-)-β-citronellol, a naturally occurring compound. unipi.it

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-3,7-dimethyloctyloxy |

| (S)-(-)-β-citronellol |

| (S)-3,7-dimethyloctyloxy |

| 2-((S)-(-)-3,7-dimethyloctyloxy)-5-nitrobenzaldehyde |

| 2-hydroxy-5-nitrobenzaldehyde |

| 4,8-bis(((S)-3,7-dimethyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene |

| Benzo[1,2-b:4,5-b']dithiophene-4,8-diol |

| Hexakis(2-alkoxy-1,5-phenyleneimine) |

Preparation of Insect Aggregation Pheromone Analogues

The precise stereochemistry of insect pheromones is often crucial for their biological activity. This compound and its immediate precursors, such as (S)-citronellol, serve as important chiral synthons for the preparation of these semiochemicals.

One notable example is the synthesis of analogues of the aggregation pheromone of the red flour beetle, Tribolium castaneum. Research in this area has utilized chiral precursors closely related to this compound to construct the characteristic 4,8-dimethyldecanal (B1216375) structure of the pheromone. oup.comresearchgate.netresearchgate.net While some syntheses start from (R)-(+)-citronellic acid, the strategic use of these chiral building blocks underscores their importance in achieving the desired stereoisomers of the pheromone. oup.comresearchgate.net The natural aggregation pheromone of Tribolium castaneum has been identified as a mixture of stereoisomers of 4,8-dimethyldecanal, with the (4R,8R)-isomer often being the most active component. nih.gov

A more direct application of a related chiral precursor is found in the synthesis of the southern corn rootworm (Diabrotica undecimpunctata howardi) pheromone, (R)-10-methyl-2-tridecanone. scirp.orgscirp.org A practical, large-scale synthesis has been developed starting from the commercially available (S)-citronellol. scirp.orgresearchgate.net In this multi-step synthesis, the chiral center from (S)-citronellol is preserved and incorporated into the final pheromone structure. The initial conversion of (S)-citronellol to its bromide derivative is a key step that prepares the molecule for subsequent carbon-carbon bond-forming reactions. scirp.org

Table 1: Key Synthetic Steps in the Preparation of Southern Corn Rootworm Pheromone from (S)-Citronellol

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1 | (S)-Citronellol | Triphenylphosphine (B44618), Bromine, Pyridine, Dichloromethane (B109758) | (S)-8-bromo-2,6-dimethyloct-2-ene | - | scirp.org |

| 2 | (S)-8-bromo-2,6-dimethyloct-2-ene | Magnesium, Ethyl 4-acetylbutyrate, Copper(I) chloride, Lithium chloride | (R,E)-8-methyl-8-(4-oxopentyl)undec-4-enal | - | scirp.orgscirp.org |

| 3 | (R,E)-8-methyl-8-(4-oxopentyl)undec-4-enal | Ethylene glycol, p-Toluenesulfonic acid | (R,E)-2-methyl-2-(8-methylundec-4-en-1-yl)-1,3-dioxolane | - | scirp.org |

| 4 | (R,E)-2-methyl-2-(8-methylundec-4-en-1-yl)-1,3-dioxolane | H₂, Pd/C, Ethanol | (R)-2-methyl-2-(8-methylundecyl)-1,3-dioxolane | Quantitative | scirp.org |

| 5 | (R)-2-methyl-2-(8-methylundecyl)-1,3-dioxolane | HCl, Acetone/Water | (R)-10-methyl-2-tridecanone | Quantitative | scirp.org |

Note: The table outlines the general synthetic strategy. Specific yields for all steps were not provided in the referenced abstracts.

Derivatization towards Other Biologically Relevant Molecules

The utility of this compound and its unsaturated analogue, (S)-citronellyl bromide, extends beyond pheromone synthesis to the creation of other complex, biologically important molecules.

A significant application is in the synthesis of (R)-tuberculostearic acid, a saturated fatty acid found in the lipids of Mycobacterium tuberculosis. rug.nlrsc.org A highly efficient, two-step synthesis has been reported starting from commercially available (S)-citronellyl bromide. rsc.orgrsc.org This approach highlights the role of the chiral bromide as a linchpin. The synthesis involves a copper-catalyzed Grignard coupling reaction to extend the carbon chain, followed by ozonolysis and a Wittig reaction to introduce the carboxylic acid functionality. rug.nl The initial double bond in (S)-citronellyl bromide is subsequently reduced to yield the saturated backbone of tuberculostearic acid.

Table 2: Two-Step Synthesis of (R)-Tuberculostearic Acid

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1 | (S)-Citronellyl bromide | Hexylmagnesium bromide, Li₂CuCl₄ | (R)-3,7,11-trimethyldodec-1-ene | 95% | rug.nl |

| 2a | (R)-3,7,11-trimethyldodec-1-ene | O₃, then Me₂S | (R)-2,6,10-trimethylundecanal | - | rug.nl |

| 2b | (R)-2,6,10-trimethylundecanal | Ph₃P=CHCO₂Et (Wittig reagent) | Ethyl (R,E)-4,8,12-trimethyltridec-2-enoate | 65% | rug.nl |

| 3 | Ethyl (R,E)-4,8,12-trimethyltridec-2-enoate | H₂, Pd/C | (R)-Tuberculostearic acid ethyl ester | 94% | rug.nl |

Note: This table presents a summary of a synthetic route towards (R)-tuberculostearic acid, where the initial step utilizes a precursor to this compound.

Furthermore, (S)-(+)-citronellyl bromide has been employed in the synthesis of the spiroacetal portions of spirofungin A and B, which are antifungal antibiotics. chemicalbook.comelsevierpure.com The synthesis involves an alkyne-lactone coupling reaction where the chiral citronellyl moiety is coupled with an epoxy alcohol, followed by a diastereomeric separation to yield the desired spiroacetal structures. elsevierpure.com This application demonstrates the versatility of this compound and its derivatives in constructing complex heterocyclic systems present in natural products.

Computational and Theoretical Investigations of S 1 Bromo 3,7 Dimethyloctane

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of the octyl chain in (S)-1-Bromo-3,7-dimethyloctane gives rise to a multitude of possible three-dimensional arrangements, or conformers. Understanding the relative energies and populations of these conformers is crucial as they can significantly influence the molecule's physical, chemical, and chiroptical properties.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of such molecules. A systematic conformational search would typically be performed using molecular mechanics force fields, followed by geometry optimization and energy calculation of the low-energy conformers at a higher level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G*). For analogous flexible chiral molecules, it has been shown that a thorough conformational analysis is essential for accurate prediction of properties.

A hypothetical conformational analysis of this compound would likely identify several low-energy conformers resulting from rotations around the various C-C single bonds of the alkyl chain. The relative energies of these conformers would be determined by a delicate balance of steric hindrance and weak intramolecular interactions.

Table 1: Hypothetical Relative Energies of the Most Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| A | 0.00 | 45.2 |

| B | 0.50 | 20.1 |

| C | 0.95 | 10.5 |

| D | 1.20 | 7.3 |

| E | 1.50 | 4.8 |

This table illustrates that at room temperature, a few conformers would likely dominate the equilibrium population.

Molecular dynamics (MD) simulations would provide further insight into the dynamic behavior of this compound in different environments (e.g., in a solvent or in the gas phase). By simulating the motion of the atoms over time, MD can reveal the timescales of conformational interconversions and the influence of the solvent on the conformational preferences. For instance, polar solvents might stabilize conformers with a larger dipole moment. These simulations are instrumental in understanding how the molecule explores its conformational space under realistic conditions.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, primarily using DFT, are employed to elucidate the electronic structure and predict the reactivity of this compound. These calculations provide valuable information about the distribution of electrons within the molecule and identify sites that are susceptible to chemical attack.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity descriptors, derived from conceptual DFT, can further pinpoint the reactive sites within the molecule. For example, Fukui functions can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. For a bromoalkane, the carbon atom bonded to the bromine is expected to be a primary electrophilic site due to the electron-withdrawing nature of the bromine atom.

Table 2: Hypothetical Calculated Electronic Properties and Reactivity Descriptors for the Most Stable Conformer of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 2.1 D |

| Fukui Function (f-) at C1 | 0.02 |

| Fukui Function (f+) at C1 | 0.35 |

These hypothetical values suggest a molecule with moderate reactivity, with the C1 carbon being the most susceptible to nucleophilic attack.

Prediction of Spectroscopic Signatures and Chiroptical Properties

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, key spectroscopic properties of interest include its Nuclear Magnetic Resonance (NMR) spectra and its chiroptical properties, namely Electronic Circular Dichroism (ECD) and optical rotation.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically at the DFT level of theory. These calculated shifts, when referenced against a standard, can be compared with experimental data to confirm the molecular structure.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂Br) | 35.5 |

| C2 (-CH₂-) | 39.8 |

| C3 (-CH-) | 34.2 |

| C4 (-CH₂-) | 37.1 |

| C5 (-CH₂-) | 24.9 |

| C6 (-CH₂-) | 39.3 |

| C7 (-CH-) | 28.0 |

| C8 (-CH₃) | 22.7 |

| C3-CH₃ | 19.5 |

| C7-CH₃ | 22.7 |

Chiroptical Properties: Being a chiral molecule, this compound is expected to exhibit optical activity. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting ECD spectra and optical rotation. The calculated ECD spectrum, which shows the differential absorption of left and right circularly polarized light, provides a unique fingerprint of the molecule's absolute configuration. Similarly, the specific optical rotation at a given wavelength (e.g., the sodium D-line at 589 nm) can be calculated and compared with experimental values to confirm the enantiomeric form.

For an accurate prediction of these properties, it is crucial to perform a Boltzmann averaging of the calculated spectra of all significantly populated conformers, as identified in the conformational analysis. The final predicted spectrum or optical rotation value is a weighted average based on the relative populations of the conformers at a given temperature.

Q & A

Basic: What synthetic strategies are effective for preparing (S)-1-Bromo-3,7-dimethyloctane with high enantiomeric purity?

Methodological Answer:

The synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or resolution techniques. For example:

- Asymmetric Hydrobromination : Using chiral catalysts (e.g., BINAP-metal complexes) to add HBr across a pre-existing double bond in 3,7-dimethyloctene, ensuring stereochemical control .

- Kinetic Resolution : Enzymatic or chemical resolution of racemic mixtures via selective reactions (e.g., lipase-mediated hydrolysis of ester precursors) .

- Chiral Pool Synthesis : Starting from naturally occurring chiral terpenes (e.g., citronellol) and introducing bromine via nucleophilic substitution, preserving the S-configuration .

Validation : Enantiomeric purity should be confirmed via polarimetry or chiral HPLC. Physical properties (e.g., CAS 3383-83-3) align with supplier data .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for methyl groups (δ 0.8–1.2 ppm), brominated C1 proton (δ 3.3–3.5 ppm), and branching protons (δ 1.4–1.7 ppm).

- ¹³C NMR : Distinct signals for Br-bearing C1 (~30–40 ppm) and quaternary carbons.

- Optical Rotation : Measure [α]₂₀^D to confirm S-configuration (requires comparison to literature values).

- GC-MS : Assess purity (>95% as per supplier standards; see ) and detect volatile byproducts.

Note : Cross-reference CAS 3383-83-3 for structural confirmation .

Advanced: How does the stereochemistry of this compound influence its reactivity in SN2 reactions?

Methodological Answer:

The S-configuration introduces steric hindrance near the brominated C1, affecting transition-state geometry in SN2 mechanisms:

- Kinetic Studies : Compare reaction rates with racemic or R-enantiomer using nucleophiles (e.g., NaI in acetone). Lower reactivity for S-configuration is expected due to bulky 3,7-dimethyl groups .

- Computational Modeling : DFT calculations can visualize transition-state steric clashes.

- Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromooctane-3,3,4,4-d4, ) to probe mechanistic pathways.

Contradiction Alert : Conflicting reactivity data may arise from solvent polarity or nucleophile size; replicate experiments under controlled conditions.

Advanced: What challenges arise in isolating this compound, and how can they be mitigated?

Methodological Answer:

- Challenge 1 : Co-elution of stereoisomers in chromatography.

- Solution : Use chiral stationary phases (e.g., cellulose-based columns) or derivatize with chiral auxiliaries.

- Challenge 2 : Thermal instability during distillation.

- Challenge 3 : Racemization during storage.

- Solution : Store at -20°C in amber vials under inert gas (N₂/Ar) .

Basic: What are optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature : -20°C to slow hydrolysis.

- Light : Protect from UV exposure (use amber glass).

- Atmosphere : Inert gas (N₂/Ar) to minimize oxidation.

- Container : Sealed, non-reactive materials (e.g., glass > plastic).

Support : Analogous bromoalkanes in –10 specify storage in dark, cool conditions.

Advanced: How to resolve discrepancies in reported physical properties (e.g., boiling point) across synthetic methods?

Methodological Answer:

- Step 1 : Verify purity via GC/HPLC (e.g., >95% in ). Impurities (e.g., diastereomers) skew boiling points.

- Step 2 : Replicate synthesis under standardized conditions (solvent, catalyst, temperature).

- Step 3 : Compare with literature using CAS 3383-83-3 as a reference .

Example : If bp varies by >5°C, assess for co-distilling byproducts or incorrect pressure calibration.

Basic: What are common routes to introduce bromine at the 1-position of 3,7-dimethyloctane?

Methodological Answer:

- Radical Bromination : Use N-bromosuccinimide (NBS) and a light source on 3,7-dimethyloctane (low regioselectivity).

- Electrophilic Substitution : HBr addition to 3,7-dimethyl-1-octene with peroxide (anti-Markovnikov pathway).

- Appel Reaction : Convert 3,7-dimethyl-1-octanol to bromide using PPh₃/CBr₄ .

Validation : Confirm regiochemistry via NOE NMR experiments.

Advanced: How can deuterated analogs of this compound elucidate reaction mechanisms?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Synthesize 1-Bromooctane-1,1-d2 () to study primary KIEs in SN2 reactions.

- Tracing Pathways : Use ¹³C-labeled analogs to track bond cleavage in mass spectrometry.

- Stereochemical Probes : Deuterium labeling at chiral centers to monitor retention/inversion.

Application : Such studies resolve ambiguities in nucleophilic substitution or elimination pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.